molecular formula C19H17N5O2 B3932548 4-(4-benzyl-1-piperazinyl)-5-nitrophthalonitrile

4-(4-benzyl-1-piperazinyl)-5-nitrophthalonitrile

Cat. No. B3932548
M. Wt: 347.4 g/mol
InChI Key: DDJGAEXFQXVESH-UHFFFAOYSA-N
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Description

4-(4-benzyl-1-piperazinyl)-5-nitrophthalonitrile, commonly known as BNPP, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. BNPP is a phthalonitrile-based compound that has been synthesized using different methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of BNPP is not fully understood, but it is believed to act by inhibiting the growth of bacterial and fungal cells. BNPP has been shown to inhibit the activity of various enzymes, including DNA gyrase and topoisomerase IV, which are essential for the replication and transcription of bacterial DNA. Moreover, BNPP has been shown to disrupt the cell membrane of bacterial and fungal cells, leading to their death.
Biochemical and Physiological Effects
BNPP has been shown to possess low toxicity and high selectivity towards bacterial and fungal cells, making it a promising candidate for the development of new antibiotics and antifungal agents. Moreover, BNPP has been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

BNPP possesses several advantages for lab experiments, including its ease of synthesis, low toxicity, and high selectivity towards bacterial and fungal cells. Moreover, BNPP can be easily modified to yield various derivatives, making it a versatile compound for various scientific applications. However, one of the main limitations of BNPP is its poor solubility in water, which can limit its use in certain applications.

Future Directions

The potential applications of BNPP are vast, and future research should focus on exploring its potential in various scientific fields. Some of the future directions for BNPP include the development of new antibiotics and antifungal agents, the synthesis of new organic compounds using BNPP as a building block, and the development of new therapies for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Moreover, future research should focus on improving the solubility of BNPP in water, which can expand its potential applications in various fields.
Conclusion
In conclusion, BNPP is a phthalonitrile-based compound that has been extensively studied for its potential applications in various scientific fields. BNPP can be synthesized using different methods, and its mechanism of action has been studied in detail. BNPP possesses several advantages for lab experiments, including its ease of synthesis, low toxicity, and high selectivity towards bacterial and fungal cells. Moreover, BNPP has been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. Future research should focus on exploring the potential applications of BNPP in various scientific fields.

Scientific Research Applications

BNPP has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and material science. BNPP has been shown to possess antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal agents. Moreover, BNPP has been used as a building block for the synthesis of various organic compounds, including phthalocyanines and porphyrins.

properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-5-nitrobenzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c20-12-16-10-18(19(24(25)26)11-17(16)13-21)23-8-6-22(7-9-23)14-15-4-2-1-3-5-15/h1-5,10-11H,6-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJGAEXFQXVESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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